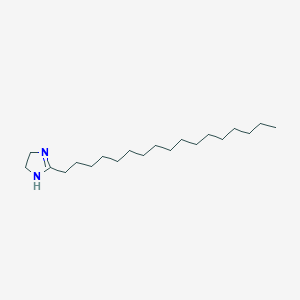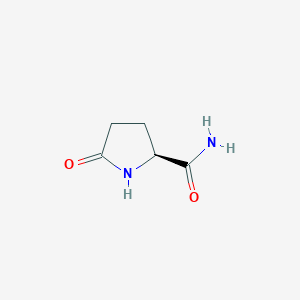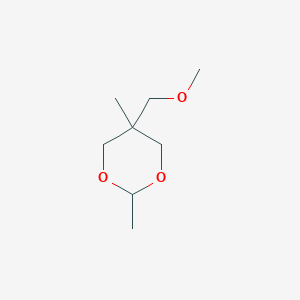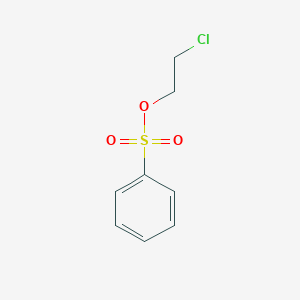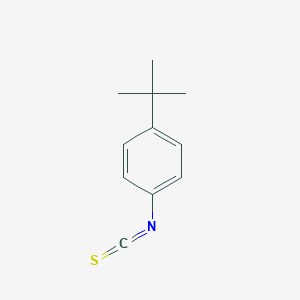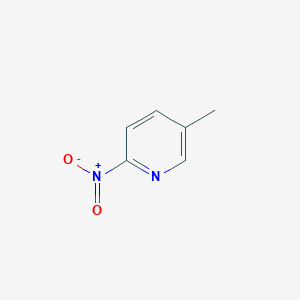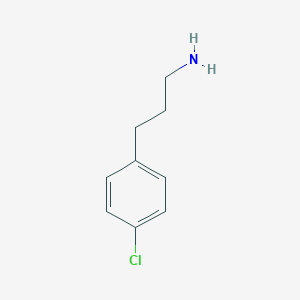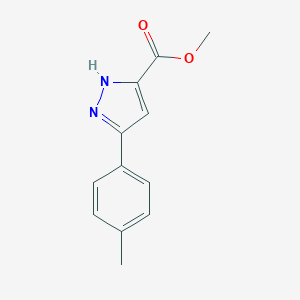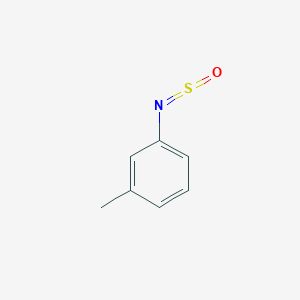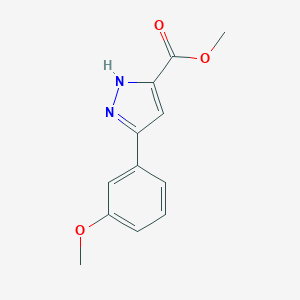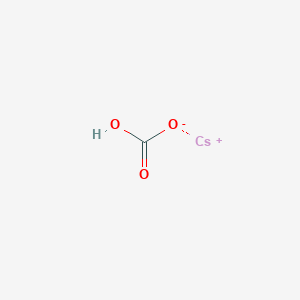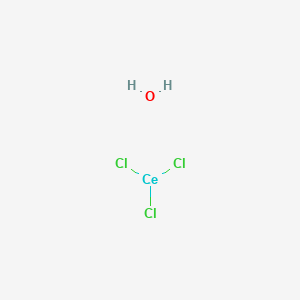
Cerium(III) chloride hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cerium(III) chloride hydrate, also known as cerous chloride hydrate or cerium trichloride hydrate, is a compound of cerium and chlorine. It is a white hygroscopic salt that rapidly absorbs water on exposure to moist air to form a hydrate. The most common form is the heptahydrate, CeCl₃·7H₂O . This compound is highly soluble in water and, when anhydrous, it is soluble in ethanol and acetone .
Synthetic Routes and Reaction Conditions:
Dehydration of Hydrate: Anhydrous cerium(III) chloride can be prepared by gradually heating the heptahydrate to 140°C over many hours under vacuum. This method may result in small amounts of hydrolysis, forming CeOCl.
Ammonium Chloride Method: Another method involves heating the heptahydrate with 4–6 equivalents of ammonium chloride to 400°C under high vacuum.
Thionyl Chloride Method: Heating the heptahydrate with an excess of thionyl chloride for three hours can also produce anhydrous cerium(III) chloride.
Direct Synthesis: Anhydrous cerium(III) chloride can be synthesized directly from cerium metal and hydrogen chloride.
Industrial Production Methods:
Sol-Gel and Hydrothermal Method: Cerium(III) chloride heptahydrate is used as a precursor in the sol-gel-based hydrothermal method to synthesize cerium dioxide nanoparticles. This method involves using various bases and stabilizing agents to control particle size and distribution.
Types of Reactions:
Oxidation: Cerium(III) chloride can be oxidized to cerium(IV) compounds under specific conditions.
Common Reagents and Conditions:
Lewis Acid Catalysis: Cerium(III) chloride acts as a Lewis acid in various organic reactions, including Friedel-Crafts alkylation and acylation.
Organometallic Reagents: It is used with organolithium and Grignard reagents in organic synthesis.
Major Products:
Cerium Oxide Nanoparticles: Produced from cerium(III) chloride heptahydrate via hydrothermal methods.
Allylsilanes: Formed from esters using cerium(III) chloride heptahydrate.
Chemistry:
Nanoparticle Synthesis: It is a precursor for the synthesis of cerium oxide nanoparticles, which have applications in catalysis and materials science.
Biology and Medicine:
Biomedical Applications: Cerium oxide nanoparticles derived from this compound are used in biomedical applications due to their antioxidant properties.
Industry:
作用機序
Cerium(III) chloride hydrate acts primarily as a Lewis acid, facilitating various organic reactions by accepting electron pairs from donor molecules . In the synthesis of cerium oxide nanoparticles, it undergoes hydrolysis and oxidation to form cerium dioxide, which exhibits catalytic and antioxidant properties .
類似化合物との比較
- Cerium(III) Oxide (Ce₂O₃)
- Cerium(III) Fluoride (CeF₃)
- Cerium(III) Bromide (CeBr₃)
- Cerium(III) Iodide (CeI₃)
Uniqueness: Cerium(III) chloride hydrate is unique due to its high solubility in water and its ability to form stable hydrates. Its role as a precursor in the synthesis of cerium oxide nanoparticles and its use as a Lewis acid in organic synthesis distinguish it from other cerium compounds .
特性
CAS番号 |
19423-76-8 |
|---|---|
分子式 |
CeCl3H2O |
分子量 |
264.49 g/mol |
IUPAC名 |
cerium(3+);trichloride;hydrate |
InChI |
InChI=1S/Ce.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3 |
InChIキー |
SMKFCFKIYPLYNY-UHFFFAOYSA-K |
SMILES |
O.Cl[Ce](Cl)Cl |
正規SMILES |
O.[Cl-].[Cl-].[Cl-].[Ce+3] |
Key on ui other cas no. |
19423-76-8 |
製品の起源 |
United States |
Q1: What role did cerium(III) chloride hydrate play in the total synthesis of the Palmarumycin and Guignardin E compounds?
A1: this compound was utilized as a catalyst in a crucial step of the synthesis. It facilitated a regioselective ring-opening and subsequent elimination reaction of a cyclic α,β-epoxy ketone intermediate. This transformation was essential for successfully constructing the desired final compounds [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


